2-Chloro-5-sulfino-benzoic acid is an aromatic sulfonic acid derivative characterized by the presence of a chlorine atom and a sulfino group attached to a benzoic acid backbone. Its molecular formula is , and it has a molecular weight of approximately 221.64 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals targeting various biological pathways.
The reactivity of 2-chloro-5-sulfino-benzoic acid primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the electron-withdrawing chlorine atom and the electron-donating sulfino group. Common reactions include:
Research indicates that 2-chloro-5-sulfino-benzoic acid exhibits biological activities that may include:
The synthesis of 2-chloro-5-sulfino-benzoic acid can be achieved through various methods:
textBenzoic Acid + Chlorosulfonic Acid → 2-Chloro-5-sulfino-benzoic acid
2-Chloro-5-sulfino-benzoic acid finds applications in several fields:
Studies on the interactions of 2-chloro-5-sulfino-benzoic acid with biological systems have revealed insights into its pharmacodynamics. For example:
Several compounds share structural similarities with 2-chloro-5-sulfino-benzoic acid, each exhibiting unique properties:
The presence of both chlorine and sulfino groups in 2-chloro-5-sulfino-benzoic acid distinguishes it from similar compounds, allowing for specific interactions within biological systems that may not be replicated by other derivatives.
The IUPAC name for this compound is 2-chloro-5-sulfinobenzoic acid, reflecting the substituents’ positions on the benzoic acid backbone. The parent structure is benzoic acid (C₆H₅COOH), with a chlorine atom at the 2-position (ortho to the carboxyl group) and a sulfinic acid (-SO₂H) group at the 5-position (meta to the chlorine and para to the carboxyl group).
Structural Representation
O=C(O)C1=C(Cl)C(=CC(=C1)S(=O)O) O ||COOH-C1-C(Cl)=C2-C(=C(S(=O)O))-C3=C1This arrangement ensures optimal electronic interactions between the electron-withdrawing substituents (-Cl and -SO₂H) and the aromatic system.
| Element | Quantity | Percentage Contribution |
|---|---|---|
| C | 7 | 37.93% |
| H | 5 | 2.28% |
| Cl | 1 | 16.03% |
| O | 4 | 29.03% |
| S | 1 | 14.73% |
The sulfinic acid group contributes significantly to the compound’s polarity and acidity, with a predicted boiling point of 509.4±60.0 °C.